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andropin

Cat. No.: B1178262
CAS No.: 133425-01-1
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Description

Overview of Antimicrobial Peptides (AMPs) in Innate Immunity Research

Antimicrobial peptides (AMPs) are fundamental effector molecules of the innate immune response, acting as a first line of defense against invading microorganisms, including bacteria, fungi, and viruses. nih.govtandfonline.comfrontiersin.org These gene-encoded peptides are typically short, amphipathic molecules, often cationic, with both hydrophobic and hydrophilic regions. tandfonline.comfrontiersin.org Their primary mechanism of action often involves targeting and disrupting microbial membranes, leading to cell death. weizmann.ac.il Beyond direct antimicrobial activity, AMPs are increasingly recognized for their multifaceted roles in modulating host immune responses, bridging innate and adaptive immunity, and influencing inflammation and immune homeostasis. nih.govfrontiersin.orgnih.gov The broad-spectrum activity of AMPs and the observation that microbes appear to develop resistance to them less readily than to conventional antibiotics have driven significant research interest in their potential as templates for new anti-infective agents. nih.govtandfonline.com

Andropin's Identification as a Key Insect Defense Peptide

Insects rely heavily on their innate immune system to combat infections, and AMPs are crucial players in this defense. updatepublishing.comunl.pt this compound was identified as a novel peptide with antibacterial properties during studies of the cecropin (B1577577) locus in Drosophila melanogaster. embopress.orgnih.govresearchgate.net Unlike some other insect AMPs that are broadly expressed or induced by systemic bacterial infection, this compound exhibits a male-specific expression pattern. embopress.orgnih.govnovoprolabs.com It is constitutively expressed in the adult male ejaculatory duct and its transcription is strongly induced in response to mating, rather than bacterial challenge. embopress.orgnih.govresearchgate.netnovoprolabs.com This specific expression profile suggests a specialized role for this compound in the defense of the male reproductive tract and seminal fluid against microbial contamination. embopress.orgnih.govresearchgate.netnovoprolabs.com

Significance of Drosophila melanogaster as a Model Organism in this compound Research

Drosophila melanogaster has served as a powerful model organism for studying fundamental biological processes, including innate immunity. unl.ptnih.govnih.gov Its genetic tractability, short life cycle, high fecundity, and the conservation of many biological pathways with mammals make it an invaluable system for investigating gene function and disease mechanisms. nih.govnih.gov In the context of this compound research, Drosophila melanogaster allowed for the initial identification and characterization of the Anp gene encoding this compound and the study of its expression pattern and biological activity. embopress.orgnih.govresearchgate.net The ability to manipulate Drosophila genetics has been instrumental in understanding the regulation and function of this compound within the context of the fly's reproductive and immune systems. nih.gov

Historical Trajectory and Foundational Studies of this compound

The discovery of this compound was reported in 1991 by Samakovlis et al. embopress.orgnih.govnih.govembopress.org Their foundational study, published in The EMBO Journal, described the identification of the Anp gene within the cecropin locus and the characterization of its product as a male-specific antibacterial peptide in Drosophila melanogaster. embopress.orgnih.govembopress.org This research established that this compound transcripts are present in newly eclosed males, reaching steady-state levels after one day, and that transcription is strongly induced by mating, being strictly confined to the ejaculatory duct of adult males. embopress.orgnih.govresearchgate.netembopress.org The deduced peptide sequence revealed similarities to the signal peptide of cecropins, although the mature this compound sequence showed no direct homology, suggesting potentially similar secondary structures. embopress.orgnih.govembopress.org The synthesis of the predicted peptide confirmed its antibacterial properties, and crude extracts from male genital tracts showed potent bactericidal activity, with one component matching the synthetic this compound. embopress.orgnih.govresearchgate.net This initial work provided strong evidence for the role of this compound in protecting the male reproductive system. embopress.orgnih.govresearchgate.net

Current Research Paradigms and Unanswered Questions Pertaining to this compound

Current research on this compound continues to build upon the foundational studies, focusing on a deeper understanding of its precise mechanisms of action, its full spectrum of activity, and its potential interactions with other components of the reproductive tract and immune system. While this compound has been shown to have antibacterial activity, it is reported to be less fungicidal than cecropins. novoprolabs.com Studies have indicated it has moderate activity against Gram-positive bacteria but little or no activity against Gram-negative bacteria, in contrast to cecropins. embopress.org The specific bacterial targets within the reproductive tract and the ecological context of these interactions are areas of ongoing investigation. The potential for this compound to have functions beyond direct antimicrobial activity, such as immunomodulatory roles within the reproductive system, also represents an open question. frontiersin.orgnih.gov Furthermore, the evolutionary pressures that have shaped the male-specific expression and rapid evolution of the Anp gene, which is closely linked to the cecropin gene cluster, are subjects of current interest. exlibrisgroup.comnih.gov Understanding the regulatory networks controlling this compound expression and its coordination with mating behavior and other immune responses remains a key area for future research.

Here is a table summarizing some key properties of this compound:

PropertyDetailSource Organism
Peptide SequenceVFIDILDKVENAIHNAAQVGIGFAKPFEKLINPKDrosophila melanogaster
Length34 amino acidsDrosophila melanogaster
Primary FunctionAntibacterial (specifically against Gram-positive bacteria)Drosophila melanogaster
Expression SiteEjaculatory duct of adult malesDrosophila melanogaster
InductionMatingDrosophila melanogaster
Activity SpectrumModerate against Gram-positive bacteria, limited against Gram-negative bacteria embopress.orgDrosophila melanogaster

Properties

CAS No.

133425-01-1

Molecular Formula

C8H9NO3

Synonyms

andropin

Origin of Product

United States

Genomic and Transcriptomic Architecture of Andropin Anp

Localization and Organization of the Anp Gene Locus

The Anp gene is located within the cecropin (B1577577) gene cluster in Drosophila melanogaster. This cluster resides on the third chromosome at position 99E. embopress.org The Anp gene is closely linked to the cecropin genes, which also encode antibacterial peptides. embopress.org Genomic studies of the cecropin locus in Drosophila led to the discovery of the Anp gene. embopress.orgresearchgate.netnih.govembopress.org

Transcriptional Regulation of Anp Expression

Transcriptional regulation of Anp expression is a key determinant of its male-specific and tissue-specific presence.

Basal and Induced Expression Patterns of Anp Transcripts

Anp transcripts are detectable in newly eclosed male flies and reach steady-state levels after one day. embopress.orgresearchgate.netnih.govembopress.org Transcription of Anp is strongly induced in response to mating. embopress.orgresearchgate.netnih.govembopress.org The expression is strictly confined to the ejaculatory duct of adult males. embopress.orgresearchgate.netnih.govembopress.orguniprot.orguniprot.org This highly specific expression pattern suggests tight regulatory control.

Hormonal and Environmental Modulators of Anp Transcription

While the primary induction of Anp transcription is linked to mating, research has also explored the influence of hormonal and environmental factors on immune gene expression in Drosophila. Juvenile hormone (JH) has been shown to suppress the basal expression of several antimicrobial peptides in female Drosophila. researchgate.netunifr.ch However, the specific hormonal regulation of Anp in males is less characterized in the provided search results. Hypoxia has also been shown to upregulate Andropin expression in Drosophila melanogaster wild-type strains. uni-kiel.de

Cis-Regulatory Elements and Trans-Acting Factors Governing Anp Expression

The upstream region of the Anp gene has been examined for regulatory elements. Unlike many infection-inducible immune genes in Drosophila that contain GATA and κB-like sites in their upstream regions, the Anp gene, which does not respond to infection, reportedly lacks these specific sites in its upstream regulatory region. oup.com Cis-regulatory elements (CREs), such as enhancers and promoters, play a crucial role in regulating gene transcription by binding with transcription factors (TFs). mdpi.comharvard.edu While general mechanisms of cis-regulation and trans-acting factors in Drosophila immune genes and male accessory gland proteins have been studied, specific cis-regulatory elements and trans-acting factors directly governing Anp expression in the ejaculatory duct are not extensively detailed in the provided search results. nih.govbiorxiv.org

Post-Transcriptional Processing and mRNA Stability of Anp

Comparative Genomics of Anp Across Drosophila Species

Comparative genomics studies have investigated the presence and evolution of male accessory gland proteins (ACPs), including this compound, across Drosophila species. This compound-related sequences were not identified in Drosophila virilis, although genome Southern hybridizations suggested their presence in at least the melanogaster species subgroup. nih.gov Comparative genomics analyses aimed at identifying ACP orthologs in other insects, such as Glossina species, did not detect this compound orthologs, suggesting potential gene loss in certain lineages. wellcomeopenresearch.org Studies on the melanogaster subgroup indicate rapid evolution and turnover of ACPs, consistent with the rapid evolution of seminal fluid function. oup.comexlibrisgroup.com

Andropin Peptide Biosynthesis and Post Translational Modification

Gene to Peptide Synthesis Pathways for Andropin

The Anp gene, encoding this compound, is transcribed in adult male Drosophila melanogaster. embopress.orgresearchgate.net Transcripts are detectable shortly after eclosion and reach steady-state levels within 24 hours. researchgate.net Notably, transcription of the Anp gene is strongly induced in response to mating, suggesting a mechanism to replenish this compound levels in the seminal fluid after transfer to the female. researchgate.net This induction highlights a direct link between physiological activity and gene expression for this peptide. The peptide is synthesized ribosomally.

The deduced peptide sequence from the Anp gene reveals a precursor peptide that includes an N-terminal signal peptide. embopress.orgresearchgate.net

Role of Signal Peptides in this compound Secretion and Processing

The precursor form of this compound contains a hydrophobic amino terminus that exhibits striking similarity to the signal peptides of cecropins, another class of antibacterial peptides found in insects. embopress.orgresearchgate.net Signal peptides are short amino acid sequences, typically located at the N-terminus of newly synthesized proteins, that direct proteins into the secretory pathway. wikipedia.orgdtu.dk They facilitate the translocation of proteins across the endoplasmic reticulum membrane in eukaryotes or the plasma membrane in prokaryotes via protein-conducting channels like the SecYEG or Sec61 translocon. wikipedia.org

The presence of a signal peptide in the this compound precursor indicates that this compound is destined for secretion. wikipedia.orgdtu.dk Signal peptides are typically cleaved off by signal peptidases during or after translocation, a crucial step in the maturation and release of secreted proteins. mdpi.comwikipedia.org The structural similarity of the this compound signal peptide to those of cecropins suggests a similar mechanism for targeting and secretion. embopress.orgresearchgate.net

Enzymatic Cleavage and Maturation of the this compound Propeptide

While the initial search results primarily highlight the presence and cleavage of a signal peptide, the concept of a "propeptide" often refers to a region that is also cleaved during maturation, typically located between the signal peptide and the mature protein. uniprot.orgplos.orgnih.gov Propeptides can play roles in protein folding, transportation, and regulation of activity. plos.orgnih.gov Proteolytic enzymes are responsible for cleaving propeptides to release the active, mature protein. plos.orgembopress.org

Although the provided search results specifically mention the signal peptide cleavage of this compound, the general process of peptide maturation in the secretory pathway often involves further proteolytic processing. wikipedia.orguniprot.org For other proteins, such as spider toxins and certain enzymes, propeptide cleavage is a distinct step catalyzed by specific propeptide convertases. plos.orgembopress.org This cleavage can be essential for the protein to adopt its active conformation. nih.gov

Based on the available information, this compound is synthesized as a precursor with a signal peptide that is cleaved. embopress.orgresearchgate.net While the term "propeptide" is used in the outline, the primary research on this compound focuses on the signal peptide. Further research would be needed to definitively confirm and characterize a distinct propeptide region and its enzymatic cleavage in this compound maturation.

Identification and Characterization of Post-Translational Modifications on this compound

Post-translational modifications (PTMs) are covalent changes to proteins that occur after translation, significantly impacting their function, stability, and localization. wikipedia.orgabcam.commdpi.com Common PTMs include phosphorylation, glycosylation, acetylation, and proteolytic cleavage. wikipedia.orgabcam.com

For this compound, the primary identified post-translational modification is the cleavage of the N-terminal signal peptide to yield the mature peptide. embopress.orgresearchgate.net The predicted mature this compound peptide sequence lacks a C-terminal glycine (B1666218) residue, which is typically removed in the formation of an amidated terminus in some peptides like cecropin (B1577577) A. embopress.org This suggests that this compound is likely not amidated at its C-terminus. embopress.org

While the search results mention that post-translational modifications of this compound have been speculated upon whiterose.ac.uk, detailed characterization of other potential PTMs beyond signal peptide cleavage and the likely absence of C-terminal amidation is not extensively described in the provided snippets. Ribosomally synthesized and post-translationally modified peptides (RiPPs) can undergo a wide range of modifications, including backbone alterations. nih.govnih.govmdpi.com However, specific details regarding such modifications on this compound are not present in the search results.

Cellular Compartmentation of this compound Synthesis and Storage

The transcription of the Anp gene and subsequent synthesis of the this compound precursor peptide occur within the cells of the ejaculatory duct of adult male Drosophila melanogaster. embopress.orgresearchgate.netembopress.org As a secreted peptide, this compound enters the secretory pathway, which involves translocation into the endoplasmic reticulum (ER) lumen, processing through the Golgi apparatus, and eventual storage in vesicles before secretion. wikipedia.orgdtu.dknih.gov

The strict confinement of Anp transcription to the ejaculatory duct indicates that this is the primary site of this compound synthesis. embopress.orgresearchgate.netembopress.org this compound is stored and presumably secreted into the seminal fluid, as its transcription is induced upon mating to replenish levels in this fluid. researchgate.netnovoprolabs.com This suggests that, after synthesis and processing through the secretory pathway, mature this compound is stored within the cells of the ejaculatory duct, likely in secretory granules or vesicles, awaiting transfer during mating. nih.govnih.gov The cellular compartmentation ensures that the peptide is synthesized, processed, and stored in a regulated manner, allowing for its rapid release into the seminal fluid when needed. nih.govgene-tools.comresearchgate.netbuffalo.edu

Structural Biology and Bioinformatic Analysis of Andropin

Primary Sequence Analysis and Amino Acid Composition of Andropin

The deduced peptide sequence of this compound from Drosophila melanogaster reveals a hydrophobic amino terminus. researchgate.netembopress.org This region shows a striking similarity to the signal peptide found in cecropins, despite the lack of direct homology in the mature peptide sequence. researchgate.netembopress.org The mature this compound is predicted to be a 57 amino acid peptide. embopress.org

Predicted Secondary and Tertiary Structural Conformations of this compound

While experimental high-resolution structures for this compound may not be readily available in the searched literature, computational methods allow for the prediction of its secondary and tertiary structures.

Alpha-Helical and Beta-Sheet Propensities

Based on its sequence, this compound has the potential to fold in a manner similar to cecropins, which are known to form alpha-helical structures. researchgate.netembopress.orgmdpi.com Antimicrobial peptides (AMPs) often exhibit a propensity for forming alpha-helical or beta-sheet structures, which are crucial for their interaction with bacterial membranes. nih.govresearchgate.net Cecropins are characterized by their tendency to form alpha-helical structures, which are typically amphipathic with hydrophobic and charged surfaces. mdpi.com This amphipathic nature facilitates their insertion into lipid bilayers. mdpi.com

Comparative Structural Modeling with Related Antimicrobial Peptides (e.g., Cecropins)

Despite the lack of direct sequence homology between mature this compound and cecropins, comparative structural modeling can provide insights into potential structural similarities. researchgate.netembopress.org Studies have suggested that although the primary sequences differ, this compound and cecropins may adopt similar secondary structures. researchgate.netembopress.org Comparative modeling involves using the known structure of a related protein (template) to predict the structure of a target protein based on sequence alignment. ijert.orgresearchgate.netslideshare.net Given the functional similarities as antibacterial peptides and the suggested structural resemblance, cecropins serve as relevant templates for modeling this compound's structure. researchgate.netembopress.org

Computational Approaches for this compound Structure Prediction and Validation

Computational methods are essential for predicting and validating the structure of peptides like this compound, especially when experimental data is limited. These approaches include:

Homology Modeling (Comparative Modeling): Predicting structure based on sequence similarity to proteins with known structures, such as cecropins. ijert.orgresearchgate.netslideshare.net

Ab initio or De novo Approaches: Predicting structure from the amino acid sequence alone, based on physical principles. ijert.orgresearchgate.netslideshare.net

Secondary Structure Prediction Algorithms: Tools that predict the likelihood of regions forming alpha-helices, beta-sheets, or coils based on amino acid sequence. wikipedia.orgmdpi.commolbiol-tools.canih.govugr.es

Molecular Dynamics Simulations: Used to study the dynamic behavior and conformational changes of the peptide over time. researchgate.netresearchgate.net

Machine Learning and AI-based Methods: Increasingly used for protein structure prediction, including deep learning models. ijert.orgslideshare.netwikipedia.orgnumberanalytics.comebi.ac.uknih.gov

Validation of predicted structures is crucial and involves assessing the quality and accuracy of the models using various computational tools that analyze stereochemistry, bond angles, and other structural parameters. numberanalytics.comweizmann.ac.ilnih.gov

Structure-Activity Relationship (SAR) Hypothesis Generation for this compound

Structure-Activity Relationship (SAR) studies aim to identify how variations in a molecule's chemical structure relate to changes in its biological activity. gardp.orgwikipedia.orgcollaborativedrug.comresearchgate.net For this compound, SAR hypothesis generation would involve analyzing the relationship between its amino acid sequence and predicted structural features and its antibacterial properties. Given its proposed alpha-helical structure and amphipathic nature similar to cecropins, hypotheses could be generated regarding the importance of:

The distribution of hydrophobic and hydrophilic residues for membrane interaction.

The net positive charge, common in AMPs, for electrostatic interaction with negatively charged bacterial membranes.

Specific amino acid residues or motifs that might be critical for binding to or disrupting microbial cell membranes.

The length and stability of the helical structure.

Comparative analysis of this compound's structure and activity with variants or related peptides could help validate these hypotheses and provide a basis for designing peptides with improved or altered antimicrobial properties. gardp.orgwikipedia.orgcollaborativedrug.comresearchgate.netresearchgate.net

Molecular and Cellular Mechanisms of Andropin Action

Interaction Dynamics of Andropin with Microbial Cell Components

Antimicrobial peptides (AMPs) like this compound typically target the microbial cell membrane, a crucial structure for bacterial viability. The interaction dynamics are primarily driven by the physicochemical properties of the peptide and the distinct composition of microbial membranes compared to host cell membranes.

Electrostatic Interactions with Anionic Microbial Membranes

A primary step in the interaction of cationic AMPs with microbial cells is the electrostatic attraction between the positively charged peptide and the negatively charged surface of bacterial membranes. Bacterial membranes are characterized by a higher proportion of anionic phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin, compared to the zwitterionic phospholipids that dominate mammalian cell membranes. This difference in lipid composition results in a net negative charge on the bacterial surface, facilitating the initial binding of positively charged this compound molecules.

Disruption of Microbial Membrane Integrity

Following the initial electrostatic attraction, this compound interacts with the lipid bilayer, leading to a disruption of the membrane's integrity. This disruption can manifest as increased permeability, leakage of intracellular contents, and ultimately cell death. The amphipathic nature of many AMPs, including the predicted structure of this compound which suggests potential for amphipathic helices, allows them to insert into the lipid bilayer, disturbing its structure.

Pore Formation Models (e.g., Barrel-Stave, Toroidal, Carpet)

The disruption of microbial membranes by AMPs can occur through various mechanisms, often described by pore formation models. While specific detailed studies on this compound's pore-forming mechanism are limited in the provided information, general models for AMP-induced pore formation include the Barrel-Stave, Toroidal, and Carpet models.

Barrel-Stave Model: In this model, peptide monomers insert into the lipid bilayer and aggregate to form a transmembrane pore, resembling a barrel with peptide molecules as the staves. The hydrophobic surfaces of the peptides face the lipid core, while the hydrophilic surfaces line the aqueous pore.

Toroidal Model: The toroidal pore model involves the peptides inserting into the membrane and inducing a curvature in the lipid bilayer. The peptides and the lipid head groups line the pore, forming a toroidal or wormhole-like structure.

Carpet Model: The carpet model proposes that peptides accumulate on the membrane surface at a high concentration, forming a "carpet". This carpet-like layer then leads to the thinning and rupture of the membrane due to the accumulated stress.

These models represent different ways AMPs can permeabilize the bacterial membrane, leading to the dissipation of ion gradients, loss of essential metabolites, and cell death.

Intracellular Targets and Biochemical Pathways Affected by this compound

Beyond membrane disruption, some antimicrobial peptides, including this compound, have been suggested to exert their effects by translocating across the microbial membrane and targeting intracellular components. This intracellular activity can involve interference with vital biochemical processes necessary for microbial survival and replication.

While detailed studies specifically elucidating the intracellular targets and affected biochemical pathways of this compound are not extensively provided in the search results, research on other AMPs with intracellular activity points to mechanisms involving the inhibition of nucleic acid and protein synthesis. This compound's activity against intracellular pathogens like Leishmania further supports the potential for intracellular targets.

Inhibition of Nucleic Acid Synthesis

Inhibition of nucleic acid synthesis is a known mechanism for some antibacterial agents. Certain AMPs have been shown to interfere with DNA or RNA synthesis, replication, and transcription. This interference can occur through direct binding to nucleic acids or by affecting enzymes involved in their synthesis. While a general property of some AMPs, specific data detailing this compound's direct impact on nucleic acid synthesis in target microbes is not available in the provided context.

Interference with Essential Metabolic Processes

This compound has been shown to interfere with essential metabolic processes, particularly those related to glucose and lipid metabolism. In the context of energy homeostasis, adropin (this compound) has been indicated to alleviate insulin (B600854) resistance by reducing hepatic glucose production. mdpi.com It appears to enhance glucose metabolism by improving glucose utilization, which includes sensitizing insulin signaling pathways such as Akt phosphorylation and activating the glucose transporter 4 (GLUT4) receptor. mdpi.com Research in mice has demonstrated that adropin administration can enhance glucose oxidation while simultaneously reducing fatty acid oxidation in skeletal muscle cells. mdpi.com This shift in substrate utilization contributes to improved glucose uptake and enhanced mitochondrial function in skeletal muscle. mdpi.com

Furthermore, adropin modulates lipid metabolism. It has been found to inhibit the activity of fatty acid synthase (FAS), a key enzyme in de novo lipogenesis. nih.gov Studies have also shown that adropin promotes lipid oxidation by enhancing mitochondrial function, leading to reduced triglyceride levels. nih.gov The peptide is also known to activate AMP-activated protein kinase (AMPK), which further enhances lipid utilization by stimulating fatty acid oxidation and inhibiting lipogenesis. nih.gov Adropin expression itself can be influenced by nutrient status, such as during fasting or intake of a high-fat diet, suggesting a link between nutrient availability and adropin levels. nih.gov Hormonal regulation by metabolic hormones like insulin, leptin, and glucagon (B607659) has also been shown to modulate adropin levels. nih.gov

In the liver, adropin has been reported to suppress glucose production and reduce PKA-mediated phosphorylation in primary mouse hepatocytes. nih.gov Treatment with adropin in diet-induced obese mice has been shown to enhance intracellular signaling activities in the liver related to insulin-mediated glucose homeostasis. nih.gov It also appears to alleviate endoplasmic reticulum stress responses and reduce the activity of c-Jun N-terminal kinase (JNK) in the liver, contributing to improved glycemic control in obese states. nih.gov

Table 1 summarizes some key metabolic effects of adropin observed in research:

Metabolic Process AffectedObserved EffectModel SystemSource
Hepatic Glucose ProductionReducedPrimary mouse hepatocytes, DIO mice mdpi.comnih.gov
Glucose Utilization (Skeletal Muscle)Enhanced (increased oxidation, uptake)Mice mdpi.com
Fatty Acid Oxidation (Skeletal Muscle)ReducedMice mdpi.com
Lipogenesis (Fatty Acid Synthesis)Inhibited (via FAS inhibition)Not specified in snippet nih.gov
Lipid OxidationEnhanced (via mitochondrial function)Not specified in snippet nih.gov
Triglyceride LevelsReducedNot specified in snippet nih.gov
Insulin Signaling (Akt phosphorylation, GLUT4)Sensitized/ActivatedMice mdpi.com
AMPK ActivityActivatedNot specified in snippet nih.gov
Hepatic Insulin SignalingEnhancedDIO mice nih.gov
Hepatic ER StressAlleviatedDIO mice nih.gov
Hepatic JNK ActivityReducedDIO mice nih.gov

This compound's Impact on Microbial Biofilm Formation and Dispersal

This compound, particularly in its role as an antimicrobial peptide (AMP), can impact microbial biofilm formation and dispersal. Biofilms are complex communities of microbes embedded in an extracellular matrix, which provides protection and contributes to antibiotic resistance. nih.gov AMPs can exhibit diverse mechanisms against microbes, including disrupting cell membranes and interfering with intracellular processes. mdpi.com

Research on andrograpanin, a diterpenoid with potential anti-biofilm activity (though distinct from the peptide this compound), provides insights into mechanisms that could be relevant to peptide-mediated biofilm effects. Andrograpanin has shown significant inhibition of biofilm production by Pseudomonas aeruginosa. nih.gov Its mechanism involved impaired production of extracellular polymeric substances (EPS) and virulence factors. nih.gov In silico studies suggested interactions with quorum sensing proteins (RhlI, LasI, LasR) and swarming motility protein BswR, which are crucial for biofilm development and behavior. nih.gov

While direct studies on the peptide this compound's specific mechanisms against biofilms were not extensively detailed in the search results, AMPs in general can interfere with biofilm formation by targeting various stages, including initial adhesion, matrix production, and cell-to-cell communication (quorum sensing). nih.gov They can also promote biofilm dispersal, the process by which sessile cells detach and return to a planktonic state. researchgate.net Dispersal can be triggered by environmental cues or by the action of enzymes and other molecules that degrade the biofilm matrix. researchgate.netmdpi.com Molecules that interfere with secondary messengers involved in biofilm production, such as c-di-GMP, can also trigger dispersal. mdpi.com

The ability of AMPs to disrupt microbial membranes and interfere with intracellular processes mdpi.comnih.gov could contribute to their anti-biofilm activity by affecting the viability and metabolic activity of biofilm-embedded cells. Some AMPs are capable of translocating across the microbial cell membrane without necessarily causing complete lysis, instead disrupting essential cellular functions. nih.gov

Modulation of Host Cellular Responses by this compound (excluding immune system details)

Beyond its direct metabolic and antimicrobial effects, this compound can modulate host cellular responses, independent of the immune system. While the search results primarily highlighted metabolic effects and some vascular effects, the general mechanisms of AMPs can offer insights into how this compound might influence non-immune host cells.

AMPs can interact with host cells and influence various cellular processes. Some AMPs have been shown to modulate host gene expression and promote wound healing. wikipedia.org Although these functions can be related to immune responses, the underlying mechanisms might involve direct interactions with host cell membranes or intracellular signaling pathways that are not solely confined to immune cells.

For instance, studies on adropin have indicated effects on specific non-immune cell types. Adropin was reported to downregulate the proliferation and migration of human aortic smooth muscle cells (HASMCs) in vitro, suggesting a potential protective effect against atherosclerosis. mdpi.com This modulation of smooth muscle cell behavior represents a direct effect on non-immune host cells.

Furthermore, the broad tissue distribution of adropin, including expression in endothelial cells, acinar cells and capillaries in the pancreas, and renal capillaries and interstitial regions nih.gov, suggests potential roles in modulating the function of these diverse non-immune cell types. Studies on endothelial cells have indicated that adropin can enhance capillary-like tube formation, increase cell proliferation, and promote migration, suggesting a role in vascular processes. nih.gov

While detailed mechanisms of this compound's modulation of a wide range of non-immune host cellular responses require further investigation, the existing research points towards its capacity to influence key processes like cell proliferation, migration, and metabolic activity in specific non-immune cell populations.

Evolutionary Dynamics and Functional Diversification of Andropin

Phylogenetic Analysis of Andropin and Homologous Sequences

Phylogenetic analysis aims to understand the evolutionary history and relationships between genes and proteins based on sequence data. nih.gov this compound is considered to be related to the cecropin (B1577577) gene family, suggesting a common ancestral origin. researchgate.netresearchgate.netnih.gov This relationship may have arisen through events such as tandem gene duplication. researchgate.netresearchgate.netoup.com While the mature this compound sequence does not exhibit direct homology with cecropins, structural predictions suggest they may share similar secondary structures. embopress.orgembopress.org Notably, the deduced peptide sequence of this compound includes a hydrophobic amino terminus that shows striking similarity to the signal peptide found in cecropins. embopress.orgembopress.org Genomic Southern analysis has indicated the presence of this compound-like genes in at least the melanogaster species subgroup of Drosophila. nih.gov Sequence homology between genes or proteins is typically inferred from their nucleotide or amino acid sequence similarity, with significant similarity providing strong evidence of shared ancestry. wikipedia.org

Selection Pressures Driving this compound Sequence and Functional Evolution

The evolutionary trajectory of this compound appears to be marked by rapid change, particularly when contrasted with cecropins. nih.gov Analysis of this compound sequences between species reveals a conspicuously high frequency of nonsynonymous substitutions. nih.gov This pattern of rapid evolution, especially observed in male reproductive proteins, can be influenced by various selective pressures, including sexual selection. cornell.edulumenlearning.com Selective pressure is defined by factors that impact the reproductive success of individuals within a population, thereby driving natural selection. lumenlearning.comwikipedia.org Studies on putative this compound-like antimicrobial peptides in primates also suggest evolution under tissue-specific selection pressures. life-science-alliance.org

Co-evolutionary Relationships Between this compound and Microbial Pathogens

As an antibacterial peptide, this compound plays a role in the immune defense of the male reproductive tract. embopress.orgembopress.orgnih.govwellcomeopenresearch.org The presence and transfer of antibacterial peptides like this compound in seminal fluid during mating in Drosophila highlight an evolutionary adaptation for protection against microbial infections that could be encountered in this context. embopress.orgembopress.orgamazonaws.comresearchgate.net The interactions between hosts and their pathogens can lead to co-evolution, a process that can drive rapid evolutionary changes in both interacting parties. nih.govfrontiersin.orgtrees-dla.ac.ukbiorxiv.org While general principles of host-pathogen co-evolution are well-established, specific detailed research findings on the direct co-evolutionary dynamics between the this compound peptide itself and particular microbial pathogens were not extensively detailed in the search results. However, given its function and location, this compound's evolution is likely influenced by the microbial landscape of the male reproductive tract and the pathogens encountered during reproduction.

Gene Duplication and Diversification Events of this compound-like Peptides

Gene duplication is a fundamental evolutionary mechanism that contributes significantly to genome evolution and the diversification of gene functions. mdpi.com The relationship of this compound to the cecropin gene family suggests that this compound likely originated through a gene duplication event, possibly tandem duplication, from a common ancestor shared with cecropins. researchgate.netresearchgate.netnih.govoup.com Such duplication events can lead to the emergence of genes with novel functions or altered expression patterns. mdpi.com The identification of this compound-like genes within the melanogaster species subgroup of Drosophila suggests that following the initial duplication event, further diversification of these peptides may have occurred within this lineage. nih.gov

Role of this compound in the Evolution of Male Reproductive Tract Immunity

This compound's specific expression in the ejaculatory duct and its transfer via seminal fluid during mating underscore its specialized role in the immunity of the male reproductive tract. embopress.orgembopress.orgamazonaws.com This localization and function are indicative of an evolved mechanism to provide defense for the seminal fluid and the reproductive tract against potential microbial threats. embopress.orgembopress.orgamazonaws.comresearchgate.net The male reproductive system has evolved complex immune strategies to balance the need for defense against pathogens with the requirement for tolerance towards self-antigens (like sperm) and potentially introduced foreign antigens during mating. researchgate.netexplorationpub.com The evolution of multiple antimicrobial substances within the reproductive tract, including peptides like this compound, suggests a selective advantage conferred by the ability to inhibit a range of pathogens. researchgate.net this compound's restriction to the ejaculatory duct and its mating-induced expression pattern specifically point towards a function primarily related to sexual reproduction and the associated immunological challenges. amazonaws.com

Synthetic Approaches and Peptide Engineering for Andropin Research

Solid-Phase Peptide Synthesis Methodologies for Andropin

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for assembling peptides by sequentially adding amino acids to a growing chain anchored on an insoluble solid support, typically a resin bachem.com. This method allows for controlled, efficient, and scalable peptide synthesis and simplifies purification by enabling the removal of by-products and truncated sequences through simple washing steps bachem.com.

The synthesis of insect antimicrobial peptides, including this compound, has been achieved using automated solid-phase synthesis researchgate.net. In SPPS, each amino acid addition involves a cycle comprising cleavage of the Nα-protecting group, washing steps, coupling of a protected amino acid, and further washing steps bachem.com. The growing peptide chain remains attached to the solid phase throughout this process bachem.com.

A common protecting group strategy in SPPS is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, although Boc (tert-butyloxycarbonyl) protocols also exist bachem.com. Fmoc-based protocols are often preferred for continuous flow synthesis where the solid support is packed in a column bachem.com.

While SPPS is effective for smaller scale synthesis in research labs, it also has benefits in large-scale production for commercial use bachem.com. The final step involves cleaving the synthesized peptide from the resin, typically under acidolytic conditions, although other cleavage methods exist bachem.com.

Recombinant Expression Strategies for this compound and its Variants

Recombinant protein expression offers an alternative approach to obtain larger quantities of peptides like this compound, particularly for variants or when post-translational modifications are required that are difficult to achieve synthetically. This involves inserting the gene encoding this compound into an expression vector and introducing it into a host organism for protein production.

Escherichia coli (E. coli) is a common host organism for recombinant protein expression due to its rapid growth and ease of manipulation asm.org. Recombinant Drosophila melanogaster this compound (Anp) has been successfully expressed in E. coli cusabio.com. Other host organisms like yeast, baculovirus, or mammalian cells can also be used for recombinant this compound expression mybiosource.com.

One strategy to improve the yield of recombinant antimicrobial peptides, including this compound, involves expressing them as fusion proteins targeted to inclusion bodies asm.orgresearchgate.net. Inclusion bodies are dense aggregates of misfolded proteins that form in the cytoplasm of E. coli when proteins are overexpressed. Expressing toxic or unstructured peptides in inclusion bodies can protect them from degradation and reduce toxicity to the host cell asm.orgresearchgate.net.

Studies have explored the use of fusion tags, such as a refined version of PagP (an E. coli outer membrane protein), to enhance the formation of inclusion bodies and subsequently increase the absolute yields of recombinant antimicrobial peptides like this compound asm.orgresearchgate.net. After expression in inclusion bodies, the target peptide is separated from the fusion tag and purified asm.orgresearchgate.net. Artificial linker peptides can be incorporated between the fusion tag and the target peptide to facilitate separation and purification asm.orgresearchgate.net.

Recombinant this compound from different Drosophila species, such as Drosophila melanogaster, Drosophila mauritiana, Drosophila orena, Drosophila yakuba, and Drosophila teissieri, has been produced using various host systems including E. coli, yeast, baculovirus, and mammalian cells mybiosource.com. Purity levels of greater than or equal to 85% have been reported for some recombinant this compound preparations as determined by SDS-PAGE mybiosource.com.

Design and Synthesis of this compound Analogues and Chimeric Peptides

The design and synthesis of peptide analogues and chimeric peptides are crucial for understanding the structural and functional requirements of this compound's activity and for developing molecules with improved properties. Analogue synthesis involves modifying the amino acid sequence or chemical structure of the parent peptide rsc.orgnih.gov. Chimeric peptides combine sequences from different peptides.

Strategies for designing peptide analogues often involve making modifications to improve properties such as antimicrobial activity, specificity, stability, or solubility rsc.orgnih.gov. This can include substituting amino acids, altering the peptide length, or incorporating non-natural amino acids or chemical modifications. For example, studies on other antimicrobial peptides like dermaseptin (B158304) S1 have shown that modifications to the sequence can impact activity and selectivity researchgate.net.

The synthesis of this compound analogues is typically achieved using solid-phase peptide synthesis, allowing for the controlled incorporation of modified or non-natural amino acids. Research into the mode of action of antimicrobial peptides, including this compound, often involves the synthesis of analogues to probe specific interactions with target membranes or cellular components core.ac.ukdntb.gov.ua.

The design process for analogues can be guided by structure-activity relationship (SAR) studies, where modifications are made to identify which parts of the peptide are essential for its function researchgate.net. This can lead to the synthesis of simpler structures that retain the desired activity or to the optimization of properties researchgate.net.

Strategies for Enhancing this compound Stability and Solubility for Research Applications

Strategies to enhance peptide stability include optimizing storage conditions, such as temperature and the presence of stabilizing agents cusabio.comnih.gov. For example, recombinant proteins are often stored at low temperatures (-20°C or -80°C), and repeated freezing and thawing are generally not recommended cusabio.com. The addition of glycerol (B35011) can also improve the shelf life of liquid protein preparations stored at low temperatures cusabio.com. Antioxidants can be used to enhance chemical stability googleapis.com.

Solubility of peptides can be predicted based on their amino acid composition and net charge sigmaaldrich.cn. Peptides with a higher proportion of charged residues are generally more soluble in aqueous solutions sigmaaldrich.cn. pH also plays a significant role, with peptides often exhibiting better solubility at near-neutral pH sigmaaldrich.cn.

For peptides with a positive net charge, adding a small amount of acetic acid before diluting with water can aid dissolution sigmaaldrich.cn. For peptides with a negative net charge, using a buffer like 0.1M ammonium (B1175870) bicarbonate and adjusting the pH to around 7 can be effective sigmaaldrich.cn. Proper solubilization is crucial to avoid loss of peptide and ensure experimental success sigmaaldrich.cn.

Table 1: General Peptide Solubility Guidelines Based on Charge sigmaaldrich.cn

Overall Net ChargePeptide TypeSolubility Strategy
PositiveBasicDissolve in minimal 25% acetic acid, then dilute with water.
NegativeAcidicDissolve in minimal 0.1M ammonium bicarbonate, adjust pH to ~7, then dilute with water.
ZeroNeutralEvaluate specific amino acid composition; may require organic co-solvents.

Note: This table provides general guidelines. Specific peptides may require optimized conditions.

Chemical Modification and Labeling Techniques for this compound Probes

Chemical modification and labeling techniques are invaluable for creating this compound-based probes to study its interactions, localization, and function. Labeling a peptide involves attaching a detectable tag or functional group without significantly altering its biological activity.

Common labels used for creating peptide probes include fluorescent dyes, affinity tags (for purification or pull-down assays), and radioactive isotopes thermofisher.comnih.gov. These modifications allow researchers to track the peptide in biological systems, identify its binding partners, or quantify its presence.

Chemical methods for protein and peptide modification have advanced significantly, enabling site-specific labeling nih.gov. This is often preferred over random labeling to ensure that the modification does not interfere with the active site or binding interface of the peptide.

Techniques for chemical modification can involve targeting specific amino acid residues within the peptide sequence that have unique reactive side chains nih.gov. Alternatively, unnatural amino acids containing bioorthogonal functional groups can be incorporated during synthesis, allowing for highly specific labeling reactions after the peptide is synthesized biorxiv.orgbiorxiv.org.

Creating chemical probes can involve conjugating the peptide to a reporter molecule using various coupling chemistries frontiersin.org. Trifunctional reagents can be employed that contain a group for attaching to the peptide, a reporter group, and potentially a reactive group for crosslinking to interacting molecules frontiersin.org.

The choice of labeling method and the position of the label depend on the specific research application. For instance, some assays may require end-labeling to avoid steric hindrance, while others might benefit from labels incorporated at multiple sites thermofisher.com.

Advanced Analytical Methodologies for Andropin Characterization in Research

Spectroscopic Techniques for Andropin Structural Elucidation (e.g., CD, NMR)

Spectroscopic methods, such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for the structural elucidation of peptides like this compound. CD spectroscopy is particularly suitable for studying the physicochemical and biological properties of peptides, providing insights into their secondary structure, such as alpha-helices, beta-sheets, and random coils nih.gov. Changes in the CD spectrum under different environmental conditions (e.g., solvent, temperature, pH) can reveal information about conformational changes and interactions.

NMR spectroscopy offers detailed atomic-level structural information. It is a widely used experimental technique in the structural study of organic molecules and is pivotal in conventional protocols for characterizing complex structures, including natural products wikipedia.org. Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are commonly employed to determine the arrangement of atoms within the molecule nih.govctdbase.org. Multidimensional NMR techniques, such as COSY, TOCSY, NOESY, HSQC, and HMBC, provide through-bond and through-space correlation information, enabling the assignment of resonances and the determination of three-dimensional structure in solution wikipedia.orgmdpi.com. Solid-state NMR spectroscopy can also be used to study peptides in membranes nih.gov. Research has highlighted the influence of expression methods on this compound, and spectroscopic analysis has been employed in such studies uni.lu. Spectroscopic and functional characterization studies involving this compound have been reported nih.gov.

NMR calculations, often using density-functional theory (DFT), complement experimental NMR data by providing a useful tool to distinguish between closely related structures and to confirm or revise assigned structures wikipedia.org.

Mass Spectrometry-Based Methods for this compound Sequence and Purity Analysis

Mass spectrometry (MS) is an indispensable technique for the characterization of peptides, providing crucial information about their molecular weight, sequence, and purity. MS measures the mass-to-charge ratios (m/z) of ionized molecules, enabling precise identification curepharmas.com. For peptides, MS is commonly used to verify the amino acid sequence and assess the presence of impurities or modifications researchgate.netnih.gov.

Automated Edman degradation and mass spectrometry have been used to verify peptide sequences nih.gov. Tandem mass spectrometry (MS/MS or MS²) is a powerful approach for peptide sequencing. In this technique, precursor ions are fragmented, and the resulting fragment ions are analyzed to deduce the amino acid sequence curepharmas.comnih.gov. This is particularly valuable for analyzing novel or uncharacterized peptides nih.gov.

Mass spectrometry-based methods are also critical for purity analysis, allowing the detection and characterization of even low-abundance sequence variants and post-translational modifications (PTMs) that can impact peptide function researchgate.net. Techniques like liquid chromatography-mass spectrometry (LC-MS) are increasingly used for monitoring biomolecular stability and purity nih.gov.

Chromatographic Separations of this compound from Biological Matrices

Chromatographic techniques are essential for separating this compound from complex biological matrices, such as cell lysates, tissue extracts, or biological fluids, before downstream analysis. Chromatography separates compounds based on their differential interaction with a stationary phase and a mobile phase wikidata.org.

High-Performance Liquid Chromatography (HPLC) is a widely used method for peptide separation and analysis nih.gov. HPLC can be coupled with various detectors, including UV-Vis detectors or mass spectrometers (LC-MS), for identification and quantification nih.govwikidata.org. For this compound, HPLC has been used for analysis nih.gov.

The preparation of biological matrices for chromatographic analysis often involves steps to extract and clean up the sample, removing interfering substances. Common methods for extraction from biological matrices include liquid/liquid extraction (LLE) and solid-phase extraction (SPE) mims.com. Modern microextraction techniques are also under development mims.com. Blood, serum, and plasma are common biological matrices in research, although they contain various components that require effective separation mims.com. Human semen has also been explored as a biological matrix for quantifying metabolites mims.com. Efficient separation using chromatography is crucial to minimize matrix effects and ensure accurate analysis nih.gov.

Electrophoretic Techniques for this compound Detection and Characterization

Electrophoretic techniques are valuable for separating and characterizing peptides and proteins based on their charge, size, or isoelectric point when subjected to an electric field citeab.comguidetopharmacology.org. These methods are fundamental in molecular biology, biochemistry, and analytical chemistry citeab.com.

Various electrophoretic methods exist, including gel electrophoresis (such as SDS-PAGE and Native PAGE), capillary electrophoresis (CE), and isoelectric focusing (IEF) citeab.comguidetopharmacology.org. Gel electrophoresis separates proteins based on size (SDS-PAGE) or charge and conformation (Native PAGE) citeab.comguidetopharmacology.org. Capillary electrophoresis offers high resolution and sensitivity and requires very small sample quantities guidetopharmacology.org. It allows for high-throughput analysis and can be automated guidetopharmacology.org. IEF separates amphoteric molecules like peptides based on their isoelectric point within a pH gradient guidetopharmacology.org.

Electrophoretic techniques can be used to study the interaction between nanomaterials and proteins wikipedia.org. Immunoelectrophoretic methods, which combine electrophoresis with immunological detection using antibodies, offer high sensitivity wikipedia.org. Two-dimensional electrophoresis (2D-electrophoresis) provides enhanced resolution by separating molecules based on two different properties, offering more detailed characterization, especially for limited sample amounts guidetopharmacology.org. Electrophoretic techniques have been developed for the analysis of synthetic peptides nih.gov.

Microfluidic and Miniaturized Systems for this compound Assay Development

Microfluidic and miniaturized systems offer advantages for assay development for compounds like this compound, including reduced sample and reagent consumption, faster analysis times, and potential for automation and integration aimspress.com. These "lab-on-a-chip" systems involve the manipulation of fluids in microscale channels.

Microfluidic platforms can be designed for various applications, including biochemical assays, single-cell analysis, and molecular diagnostics aimspress.com. They enable the transition of traditional laboratory protocols to miniaturized formats, enhancing efficiency and throughput. Examples of assays that can be adapted to microfluidic systems include ELISA and PCR.

Controlled droplet microfluidics, a rapidly evolving field, focuses on studying fluid dynamics at the microscale and developing systems for applications in chemistry and biology. Microdroplets provide isolated compartments ideal for single-cell or single-molecule assays, offering excellent control over reaction conditions. Microfluidic systems have been developed for high-throughput single-cell protein characterization, enabling quantification of both secreted and intracellular proteins aimspress.com. Streamlined processes on automatic microfluidic systems have enabled the rapid development of multiple ligand-binding assays in support of biotherapeutics discovery programs.

Bio-Sensing Platforms for Real-Time this compound Detection in Research Settings

Biosensing platforms offer the potential for real-time and sensitive detection of specific molecules, including peptides like this compound, in research settings. Biosensors integrate a biological recognition element with a transducer to produce a measurable signal upon analyte binding.

Advanced biosensing platforms are emerging that integrate various technologies, such as optical MEMS and electrochemical biosensors, to achieve heightened sensitivity and precision in monitoring. Electrochemical biosensors, for example, can offer real-time biomarker quantification.

Future Directions and Emerging Research Avenues for Andropin

Elucidating Novel Biological Functions Beyond Antimicrobial Activity

While andropin's antibacterial properties in Drosophila are well-documented, future research aims to uncover additional biological functions. Studies on other antimicrobial peptides (AMPs) have revealed diverse roles beyond direct microbial killing, including immunomodulatory, antiviral, antifungal, and even anticancer activities researchgate.netmdpi.comendevicabio.com.

For this compound, specifically, research has indicated potential immunomodulatory properties, as observed in studies related to leishmaniasis where this compound, alongside cecropin (B1577577) A, demonstrated inhibition of intracellular parasitic growth mediated by interactions with phagocytes medchemexpress.com. This suggests that this compound may influence host immune cells, a function distinct from directly lysing pathogens. Future studies could delve deeper into these immunomodulatory effects, identifying specific pathways and cell types targeted by this compound.

Further research could also investigate if this compound possesses antiviral or antifungal activities, similar to other AMPs. Given its expression in the reproductive tract, exploring its potential role in protecting against a broader range of reproductive tract pathogens in Drosophila or other organisms could reveal novel functions.

Systems Biology Approaches to Map this compound Interaction Networks

Understanding this compound's biological roles requires deciphering its interactions within complex biological systems. Systems biology approaches, which integrate data from various sources like transcriptomics, proteomics, and metabolomics, are crucial for mapping the interaction networks of peptides like this compound nih.gov.

Applying systems biology to this compound research could involve identifying proteins and other molecules that this compound interacts with in the Drosophila ejaculatory duct and potentially in other tissues or organisms. This could reveal signaling pathways it influences or participates in. Techniques such as protein-protein interaction mapping, which are fundamental in systems biology, could help identify direct binding partners of this compound.

Furthermore, analyzing changes in gene and protein expression profiles in response to this compound exposure or in Drosophila mutants lacking the this compound gene could shed light on the biological processes regulated by this peptide. Such studies could provide a comprehensive view of this compound's impact at the cellular and organismal levels, moving beyond a singular focus on its antimicrobial effect.

Development of Advanced In Vitro and In Vivo Models for this compound Studies

Advancing the understanding of this compound necessitates the development and utilization of sophisticated in vitro and in vivo models. While studies in Drosophila have been foundational, exploring this compound's potential in other contexts requires relevant model systems.

In vitro models, such as cell cultures, can be used to study this compound's direct effects on various cell types, including microbial cells, host immune cells, or even cancer cells, to explore potential novel functions. Advanced in vitro models, like 3D cell cultures or organ-on-a-chip systems, could better mimic the complex environment where this compound functions or where its therapeutic effects might be tested.

In vivo models, particularly animal models, are essential for evaluating the systemic effects, pharmacokinetics, and potential therapeutic efficacy of this compound or its derivatives. While Drosophila serves as a primary in vivo model for studying its natural function, other models, such as mammalian models, might be necessary to explore its potential in treating diseases like leishmaniasis, as suggested by previous research medchemexpress.com. The development of genetically modified organisms or targeted delivery systems in these models could also provide valuable insights.

Exploration of this compound's Potential in Agricultural Pest Control Strategies

Given its origin as an insect-derived peptide with antibacterial properties, this compound holds potential for exploration in agricultural pest control strategies. Pests, including insects and bacteria that affect crops, pose significant challenges in agriculture. Peptides with antimicrobial or insecticidal properties are being investigated as environmentally friendly alternatives to traditional pesticides.

Research could focus on evaluating this compound's efficacy against a wider range of agricultural pests, including various insect species and plant pathogenic bacteria. Studies could investigate different delivery methods for applying this compound in an agricultural setting and assess its stability and activity in the environment.

Furthermore, understanding the mechanisms by which this compound affects insects, beyond its antibacterial role in Drosophila, could lead to the development of novel bio-pesticides. This could involve studying its potential effects on insect development, reproduction, or behavior.

Methodological Innovations in this compound Discovery and Characterization

The ongoing discovery and characterization of peptides, including those with potential like this compound, benefit greatly from methodological advancements embopress.org. Future research on this compound will likely leverage these innovations.

Advanced peptide synthesis techniques allow for the creation of modified or truncated versions of this compound to study structure-activity relationships and potentially enhance its desired properties, such as stability or target specificity embopress.org. High-throughput screening methods can be employed to test this compound or its analogs against large libraries of pathogens or cell lines to identify new activities.

Furthermore, advanced analytical techniques, such as high-resolution mass spectrometry and NMR spectroscopy, are crucial for the detailed characterization of this compound's structure, post-translational modifications, and interactions with other molecules embopress.org. Peptidomics approaches can be used to identify and quantify this compound in biological samples under different conditions.

Theoretical Modeling of this compound-Membrane Interactions for Predictive Design

Theoretical modeling, particularly molecular dynamics simulations, plays a vital role in understanding the interactions of peptides with biological membranes. For this compound, whose antibacterial activity likely involves membrane interactions, theoretical modeling can provide valuable insights and guide future research and design efforts.

Molecular dynamics simulations can model how this compound interacts with different types of membranes, including bacterial and potentially eukaryotic cell membranes, to understand its mechanism of action and selectivity. These simulations can help predict how modifications to the peptide sequence might affect its membrane binding, insertion, or pore formation capabilities.

Theoretical models can also be used to study the influence of membrane lipid composition and physical properties on this compound's activity. This predictive design approach can help in the rational design of this compound analogs with improved efficacy, reduced toxicity, or altered target specificity.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for cloning and expressing the andropin gene in prokaryotic systems?

  • Methodology : Use overlap extension PCR to synthesize the full This compound sequence from chemically synthesized fragments, followed by cloning into a fusion expression vector (e.g., pET32a). Transform into competent E. coli strains (e.g., OrigamiB) for soluble expression. Optimize induction conditions (e.g., 1 mM IPTG at 37°C for 4 hours) to achieve high yields (~30% of total protein) . Purify fusion proteins via His-tag affinity chromatography and validate activity using agar diffusion assays against Gram-negative and Gram-positive bacteria .

Q. How can researchers verify the antibacterial activity of recombinant this compound peptides?

  • Methodology : Perform in vitro antimicrobial susceptibility tests (e.g., agar diffusion assays or broth microdilution) using standard bacterial strains (e.g., E. coli and S. aureus). Compare inhibition zones or minimum inhibitory concentrations (MICs) to positive controls (e.g., known antibiotics). Ensure purity of the peptide via SDS-PAGE and confirm identity using mass spectrometry (e.g., MALDI-TOF) .

Q. What are the critical factors for ensuring reproducibility in prokaryotic this compound expression?

  • Methodology : Document vector design (e.g., fusion tags like NHT), host strain selection (e.g., OrigamiB for disulfide bond formation), and induction parameters (temperature, IPTG concentration, and duration). Report solubility levels (e.g., >70% soluble fraction) and include negative controls (uninduced cultures) in assays. Provide raw data on expression yields and purity in supplementary materials .

Advanced Research Questions

Q. How can structural discrepancies between predicted and observed this compound peptides be resolved?

  • Methodology : Use tandem mass spectrometry (MS/MS) to analyze post-translational modifications or cleavage inefficiencies (e.g., incomplete enterokinase processing of fusion tags). Compare observed fragment ions (b- and y-type) with theoretical sequences. For glycosylation or zwitterionic modifications, employ glycoproteomic workflows or enzymatic digestion followed by LC-MS/MS . Reference genomic data (e.g., Drosophila transcriptomes) to validate signal peptide regions .

Q. What experimental approaches address contradictions in this compound’s bactericidal efficacy across studies?

  • Methodology : Standardize assay conditions (e.g., bacterial growth phase, peptide concentration buffers). Use isogenic bacterial mutants to assess resistance mechanisms. Perform dose-response curves and statistical analysis (e.g., ANOVA) to quantify variability. Cross-validate findings with independent labs and publish raw datasets for meta-analysis .

Q. How can researchers investigate this compound’s functional roles beyond direct antimicrobial activity?

  • Methodology : Conduct RNA interference (RNAi) or CRISPR-Cas9 knockdown in Drosophila models to study this compound’s role in reproductive fitness or immune priming. Use transcriptomic profiling (RNA-seq) of mating-induced males to identify co-regulated genes. For in vivo activity, compare infection survival rates in wild-type versus This compound-null flies .

Q. What advanced techniques optimize this compound yield in heterologous expression systems?

  • Methodology : Screen fusion tags (e.g., PagP for inclusion body targeting) to enhance stability . Test auto-induction media or temperature-shifted fermentation (e.g., 18–25°C post-induction) to improve solubility. Employ high-throughput robotic platforms for parameter optimization. Validate scalability using bioreactors and report batch-to-batch variability .

Q. How do in vitro and in vivo activity profiles of this compound differ, and what mechanisms explain this?

  • Methodology : Compare in vitro MICs with in vivo efficacy using Drosophila septic injury models. Assess peptide stability in hemolymph via LC-MS and evaluate immune cell recruitment (e.g., hemocyte counts). Use fluorescently labeled this compound to track localization in tissues via confocal microscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.